tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3 It is a piperidine derivative that features a tert-butyl ester group, a hydroxyl group, and a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine-2-carboxaldehyde. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridin-2-ylmethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: A similar compound with a hydroxyl group but lacking the pyridin-2-ylmethyl substituent.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Features a hydroxyethyl group instead of a pyridin-2-ylmethyl group.
Uniqueness
tert-butyl 4-hydroxy-4-[(pyridin-2-yl)methyl]piperidine-1-carboxylate is unique due to the presence of both the hydroxyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-7-16(20,8-11-18)12-13-6-4-5-9-17-13/h4-6,9,20H,7-8,10-12H2,1-3H3 |
InChI Key |
BRZVCTSQIFEXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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